

## Technical Support Center: Investigating the Epacadostat Phase III Trial Failure in Melanoma

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |  |  |  |
|----------------------|------------------|-----------|--|--|--|
| Compound Name:       | IDO antagonist-1 |           |  |  |  |
| Cat. No.:            | B12369163        | Get Quote |  |  |  |

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the unexpected failure of the epacadostat Phase III ECHO-301 trial in melanoma.

### **Frequently Asked Questions (FAQs)**

Q1: What was the scientific rationale for combining epacadostat with pembrolizumab in melanoma?

The combination of epacadostat, an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), with the anti-PD-1 antibody pembrolizumab was based on a strong preclinical rationale.[1] IDO1 is an enzyme that catalyzes the breakdown of the essential amino acid tryptophan into kynurenine.[1][2] This process has two main immunosuppressive effects within the tumor microenvironment:

- Tryptophan Depletion: Depletion of tryptophan inhibits the proliferation and function of effector T cells.[1]
- Kynurenine Production: The accumulation of kynurenine and its metabolites promotes the generation and activity of regulatory T cells (Tregs), further suppressing the anti-tumor immune response.

By inhibiting IDO1, epacadostat was expected to reverse this immunosuppression and enhance the anti-tumor activity of PD-1 blockade by pembrolizumab, which works by restoring



the function of exhausted T cells. Early phase trials showed promising results for this combination.[1][3]

Q2: What were the primary outcomes of the ECHO-301 Phase III trial?

The ECHO-301/KEYNOTE-252 trial was a Phase III, randomized, double-blind study that enrolled over 700 patients with unresectable or metastatic melanoma.[4][5] The trial aimed to evaluate the efficacy and safety of epacadostat in combination with pembrolizumab compared to pembrolizumab alone. The primary endpoints were progression-free survival (PFS) and overall survival (OS).[5][6]

The trial was stopped prematurely after an external Data Monitoring Committee review determined that the combination did not meet the primary endpoint of improving PFS.[4][5] There was also no significant improvement in OS.[4][6]

Table 1: Key Efficacy Outcomes of the ECHO-301 Trial

| Endpoint                               | Epacadostat +<br>Pembrolizuma<br>b (n=354) | Placebo +<br>Pembrolizuma<br>b (n=352) | Hazard Ratio<br>(95% CI) | p-value (one-<br>sided) |
|----------------------------------------|--------------------------------------------|----------------------------------------|--------------------------|-------------------------|
| Median<br>Progression-Free<br>Survival | 4.7 months                                 | 4.9 months                             | 1.00 (0.83–1.21)         | 0.52                    |
| Median Overall<br>Survival             | Not Reached                                | Not Reached                            | 1.13 (0.86–1.49)         | 0.81                    |

Source: Long GV, et al. Lancet Oncol. 2019.[6]

Q3: Why did the promising results from the Phase I/II ECHO-202 trial not translate to the Phase III ECHO-301 trial?

This is a critical question for the field of immuno-oncology. The Phase I/II ECHO-202/KEYNOTE-037 trial showed encouraging objective response rates (ORR) in patients with advanced melanoma treated with the epacadostat and pembrolizumab combination.[7][8] Several factors are hypothesized to contribute to this discrepancy:



- Patient Selection: The ECHO-301 trial did not select patients based on IDO1 expression in their tumors.[9] It is possible that only a subset of patients with high IDO1 expression would have benefited from the combination therapy.
- Single-Arm vs. Randomized Design: The earlier phase trials were single-arm studies, and the promising results were compared to historical controls.[10] The randomized, placebocontrolled design of the Phase III trial provides a more robust assessment of efficacy.
- Underestimation of Pembrolizumab Efficacy: The control arm (pembrolizumab monotherapy)
  in the ECHO-301 trial performed as expected based on previous studies.[10] The failure was
  due to the lack of added benefit from epacadostat.[10]

Table 2: Comparison of Melanoma Cohort Data from ECHO-202 and ECHO-301 Trials

| Trial                                     | Treatment Arm                  | Number of<br>Patients | Objective<br>Response<br>Rate (ORR) | Median<br>Progression-<br>Free Survival<br>(PFS) |
|-------------------------------------------|--------------------------------|-----------------------|-------------------------------------|--------------------------------------------------|
| ECHO-<br>202/KEYNOTE-<br>037 (Phase I/II) | Epacadostat +<br>Pembrolizumab | 63                    | 56%                                 | 12.4 months                                      |
| ECHO-301<br>(Phase III)                   | Epacadostat +<br>Pembrolizumab | 354                   | 34.2%                               | 4.7 months                                       |
| ECHO-301<br>(Phase III)                   | Placebo +<br>Pembrolizumab     | 352                   | 31.5%                               | 4.9 months                                       |

Sources: Hamid O, et al. ESMO 2017; Long GV, et al. Lancet Oncol. 2019.[6][7]

### **Troubleshooting Guides for Experimental Research**

For researchers investigating the mechanisms behind the epacadostat trial failure, the following troubleshooting guides provide potential experimental avenues and detailed protocols.



## Issue 1: Was IDO1 adequately inhibited in the tumor microenvironment?

Hypothesis: The dose of epacadostat used in the ECHO-301 trial (100 mg twice daily) may have been insufficient to achieve complete and sustained inhibition of IDO1 activity within the tumor, despite showing pharmacodynamic effects in peripheral blood.[11]

#### **Experimental Approach:**

- Assess IDO1 expression levels in pre- and on-treatment tumor biopsies: This can be achieved through immunohistochemistry (IHC).
- Measure tryptophan and kynurenine levels directly in tumor tissue and plasma: This will
  provide a direct readout of IDO1 enzymatic activity.

#### **Experimental Protocols:**

- Immunohistochemistry (IHC) for IDO1 and PD-L1:
  - Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) melanoma tissue sections (4-5 μm).
  - Antigen Retrieval: Perform heat-induced epitope retrieval using a low pH buffer (e.g., Dako Target Retrieval Solution, pH 6.1).
  - Primary Antibodies:
    - For IDO1: Monoclonal mouse anti-human IDO1 antibody (e.g., Millipore, clone 10.1).
    - For PD-L1: Monoclonal rabbit anti-human PD-L1 antibody (e.g., Dako, clone 28-8).
  - Detection System: Use a standard avidin-biotin-peroxidase complex method with a suitable chromogen (e.g., DAB for IDO1, and a contrasting chromogen for PD-L1 if performing multiplex IHC).
  - Scoring:



- IDO1: Evaluate expression in tumor cells and immune cells (e.g., endothelial cells).

  Scoring can be based on the percentage of positive cells and staining intensity.
- PD-L1: Define positivity based on the percentage of tumor cells with complete or partial linear membrane staining at any intensity (e.g., ≥1% for positivity).[12]
- LC-MS/MS for Tryptophan and Kynurenine Quantification:
  - Sample Preparation (Plasma):
    - To 100 μL of human plasma, add internal standards (e.g., Kyn-d4 and Trp-d5).
    - Precipitate proteins using an acid such as trifluoroacetic acid.
    - Centrifuge to pellet the precipitated proteins.
    - Analyze the supernatant directly.
  - LC-MS/MS System:
    - Utilize a triple quadrupole tandem mass spectrometer with an electrospray ionization
       (ESI) source in positive selected reaction monitoring (SRM) mode.
    - Precursor/Product Transitions (m/z):
      - Tryptophan: 204.9 > 187.9
      - Kynurenine: 209.0 > 192.1
  - Data Analysis: Quantify concentrations based on a standard curve generated with known concentrations of tryptophan and kynurenine.

## Issue 2: Did tumors utilize compensatory metabolic pathways?

Hypothesis: Inhibition of IDO1 may have led to the upregulation of other tryptophan-catabolizing enzymes, such as tryptophan 2,3-dioxygenase (TDO) or IDO2, or alternative metabolic pathways to sustain tumor growth and immunosuppression.[9] Recent studies also



suggest that tumors can evade IDO1 inhibition by shunting tryptophan into an alternative metabolic pathway and increasing NAD+ synthesis, which can suppress CD8+ T cells.[13]

### **Experimental Approach:**

- Gene Expression Analysis: Perform RNA sequencing or qRT-PCR on pre- and on-treatment tumor biopsies to assess the expression levels of IDO1, IDO2, TDO2, and genes involved in NAD+ synthesis.
- Metabolomic Profiling: Use LC-MS/MS to perform a comprehensive analysis of tryptophan metabolites and NAD+ levels in tumor tissue and plasma.

## Issue 3: Does epacadostat have a dual role, including non-enzymatic functions?

Hypothesis: Beyond inhibiting its catalytic activity, epacadostat might paradoxically enhance the non-enzymatic signaling functions of IDO1, leading to an overall immunosuppressive effect.[2] [14] This could involve promoting the interaction of IDO1 with signaling partners like SHP phosphatases and PI3K.[9]

#### Experimental Approach:

- Co-immunoprecipitation (Co-IP) and Western Blotting:
  - Treat IDO1-expressing cancer cells or immune cells (e.g., plasmacytoid dendritic cells)
     with epacadostat.
  - Lyse the cells and perform Co-IP using an anti-IDO1 antibody.
  - Probe the immunoprecipitates for the presence of SHP-1, SHP-2, and the p85 subunit of PI3K via Western blotting. An increased association in the presence of epacadostat would support this hypothesis.
- Functional Assays:
  - Assess the impact of epacadostat on the immunosuppressive phenotype of dendritic cells by measuring the expression of tolerogenic markers (e.g., TGF-β) and their ability to



suppress T cell proliferation in co-culture experiments.

# Visualizations Signaling Pathways and Experimental Workflows



Click to download full resolution via product page

Caption: The IDO1 signaling pathway in the tumor microenvironment.





Click to download full resolution via product page

Caption: Simplified design of the ECHO-301 Phase III clinical trial.





Click to download full resolution via product page

Caption: Hypothesized reasons for the failure of the epacadostat Phase III trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. The ASCO Post [ascopost.com]
- 4. Phase 1 study of epacadostat in combination with atezolizumab for patients with previously treated advanced nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merck.com [merck.com]
- 6. Epacadostat plus pembrolizumab versus placebo plus pembrolizumab in patients with unresectable or metastatic melanoma (ECHO-301/KEYNOTE-252): a phase 3, randomised, double-blind study PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merck.com [merck.com]
- 8. Epacadostat Plus Pembrolizumab in Patients With Advanced Solid Tumors: Phase I Results From a Multicenter, Open-Label Phase I/II Trial (ECHO-202/KEYNOTE-037) PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. merck.com [merck.com]
- 11. benchchem.com [benchchem.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. A simple LC-MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]





• To cite this document: BenchChem. [Technical Support Center: Investigating the Epacadostat Phase III Trial Failure in Melanoma]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12369163#why-did-the-epacadostat-phase-iii-trial-fail-in-melanoma]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com